molecular formula C14H27BrO B15326682 1-(Bromomethyl)-4-(tert-butyl)-1-isopropoxycyclohexane

1-(Bromomethyl)-4-(tert-butyl)-1-isopropoxycyclohexane

Cat. No.: B15326682
M. Wt: 291.27 g/mol
InChI Key: RJSAOLPOTRHSMA-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(tert-butyl)-1-isopropoxycyclohexane is a brominated cyclohexane derivative featuring three substituents: a bromomethyl group, an isopropoxy group (both at position 1), and a bulky tert-butyl group at position 4. Its molecular formula is C₁₄H₂₇BrO (calculated based on substituent analysis), with a molecular weight of 291.27 g/mol. The compound is listed as discontinued in commercial catalogs , limiting its current availability for research. Structural data for closely related compounds, such as 1-(bromomethyl)-4-(tert-butyl)cyclohexane (C₁₁H₂₁Br, SMILES: CC(C)(C)C1CCC(CC1)CBr), highlight the importance of substituent positioning on physicochemical properties .

Properties

Molecular Formula

C14H27BrO

Molecular Weight

291.27 g/mol

IUPAC Name

1-(bromomethyl)-4-tert-butyl-1-propan-2-yloxycyclohexane

InChI

InChI=1S/C14H27BrO/c1-11(2)16-14(10-15)8-6-12(7-9-14)13(3,4)5/h11-12H,6-10H2,1-5H3

InChI Key

RJSAOLPOTRHSMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1(CCC(CC1)C(C)(C)C)CBr

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Bromomethyl)-4-(tert-butyl)-1-isopropoxycyclohexane typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. One common synthetic route includes:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or other aromatic compounds.

    Introduction of Functional Groups: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and an aluminum chloride catalyst. The isopropoxy group can be added through Williamson ether synthesis, involving the reaction of an alcohol with an alkyl halide.

    Bromomethylation: The bromomethyl group can be introduced through bromination of a methyl group attached to the cyclohexane ring using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Bromomethyl)-4-(tert-butyl)-1-isopropoxycyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation and Reduction: The compound can undergo oxidation reactions, where the bromomethyl group is converted to a carboxylic acid or aldehyde. Reduction reactions can convert the bromomethyl group to a methyl group.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydroxide for nucleophilic substitution, and various oxidizing agents like potassium permanganate for oxidation.

Scientific Research Applications

1-(Bromomethyl)-4-(tert-butyl)-1-isopropoxycyclohexane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable building block in the design of new drugs, especially those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-(tert-butyl)-1-isopropoxycyclohexane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In oxidation reactions, the bromomethyl group is converted to a more oxidized state, such as an aldehyde or carboxylic acid. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Bromomethyl)-4-(tert-butyl)-1-isopropoxycyclohexane with structurally analogous cyclohexane derivatives, emphasizing molecular features, reactivity, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications References
This compound C₁₄H₂₇BrO 291.27 Bromomethyl, isopropoxy, tert-butyl Potential intermediate in pharmaceuticals; steric hindrance may slow nucleophilic reactions.
1-(Bromomethyl)-1-methanesulfonylcyclohexane C₈H₁₃BrO₂S 261.16 Bromomethyl, methanesulfonyl High reactivity due to sulfonyl group; used in drug synthesis and materials science.
1-(tert-butyl)-4-iodocyclohexane C₁₀H₁₉I 266.17 Iodo, tert-butyl Iodo group enhances leaving-group ability; employed in cross-coupling reactions.
1-(Bromomethyl)-4-methoxycyclohexane C₈H₁₅BrO 207.11 Bromomethyl, methoxy Methoxy group stabilizes intermediates via electron donation; used in ether synthesis.

Key Comparative Insights:

Substituent Effects :

  • Steric Hindrance : The tert-butyl group in the target compound and 1-(tert-butyl)-4-iodocyclohexane reduces reaction rates in crowded environments, contrasting with less hindered analogs like 1-(Bromomethyl)-4-methoxycyclohexane .
  • Electronic Effects : The isopropoxy group in the target compound (electron-donating) contrasts with the electron-withdrawing methanesulfonyl group in C₈H₁₃BrO₂S, altering electrophilic reactivity .

Reactivity :

  • The bromomethyl group acts as a versatile alkylating agent, common to all brominated analogs. However, the iodo substituent in C₁₀H₁₉I offers superior leaving-group ability in substitution reactions compared to bromine .
  • The methanesulfonyl group in C₈H₁₃BrO₂S enables sulfonylation reactions, a pathway absent in the target compound .

Applications :

  • The target compound’s discontinued status contrasts with commercially available analogs like 1-(Bromomethyl)-1-methanesulfonylcyclohexane, which remains pivotal in pharmaceutical research .
  • 1-(tert-butyl)-4-iodocyclohexane is favored in catalytic cycles (e.g., Suzuki-Miyaura coupling) due to iodine’s compatibility with transition-metal catalysts .

Synthetic Accessibility: Synthesis of the target compound likely involves multi-step functionalization of cyclohexane, akin to methods reported for bromohydrins and epoxides . Non-aqueous Schlenk techniques, as described for related bromo-ether derivatives, may be applicable .

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